molecular formula C19H14FNO2 B8240824 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid

Cat. No.: B8240824
M. Wt: 307.3 g/mol
InChI Key: BVCNMNAUQZYOFT-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid (CAS 160375-37-1) is a high-value quinoline derivative that serves as a critical synthetic intermediate in pharmaceutical research and development. Its molecular formula is C₁₉H₁₄FNO₂, with a molecular weight of 307.32 g/mol . This compound is a key precursor in the synthesis of Pitavastatin, an HMG-CoA reductase inhibitor used as a lipid-lowering drug . Efficient synthetic methods have been established, such as the Lewis acid-catalyzed cyclization of 2-amino-4'-fluoro-benzophenone with 3-cyclopropyl-3-oxopropionate, highlighting its practicality for large-scale production . Beyond its established role in statin synthesis, this quinoline core structure is of significant research interest in medicinal chemistry. Novel derivatives based on this scaffold have been investigated as G-Protein Coupled Receptor (GPCR) ligands and have demonstrated potent activity as PI3-kinase inhibitors . These properties are being explored in the development of new therapeutic agents, particularly in oncology, where such compounds have shown promising thrombolytic and antiplatelet aggregation effects in studies . Researchers value this compound for developing novel quinolines with potential anticancer activity and for probing mechanisms related to protease-activated receptor-1 (PAR-1) antagonism . The product is provided for laboratory research use and is strictly not for human or veterinary diagnostic or therapeutic applications. Please refer to the available Safety Data Sheet (SDS) for comprehensive handling and safety information .

Properties

IUPAC Name

2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO2/c20-13-9-7-11(8-10-13)16-14-3-1-2-4-15(14)21-18(12-5-6-12)17(16)19(22)23/h1-4,7-10,12H,5-6H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCNMNAUQZYOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C(=O)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pfitzinger Reaction for Core Formation

The Pfitzinger reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives, which can be adapted for 3-carboxylic acid analogs. This method involves the condensation of isatin with β-keto esters or ketones under alkaline conditions. For example, Lahna et al. demonstrated that microwave irradiation significantly enhances the Pfitzinger reaction, reducing reaction times from hours to minutes while maintaining yields of 68–82%. Adjustments to this protocol, such as substituting isatin with 4-fluorophenyl-substituted precursors, enable the introduction of the fluorophenyl group early in the synthesis.

A modified Pfitzinger approach for 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid involves:

  • Condensation of 4-fluorophenylacetone with isatin derivatives.

  • Cyclization under acidic conditions to form the quinoline core.

  • Esterification or hydrolysis to yield the carboxylic acid.

Friedländer Condensation

The Friedländer condensation between 2-aminoarylaldehydes and cyclic ketones offers a direct route to functionalized quinolines. For instance, ultrasound-assisted Friedländer reactions using KHSO₄ as a catalyst achieve 74% yields of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, a structurally related intermediate. Adapting this method to 4-fluorophenyl-substituted starting materials could streamline the synthesis of the target compound.

Modern Catalytic and Mechanochemical Methods

Minisci C–H Alkylation for Fluorophenyl Functionalization

The Minisci reaction enables direct C–H alkylation of quinolines using radical intermediates. Mechanochemical activation (ball milling) enhances this reaction’s efficiency for introducing 4-fluorophenyl groups:

  • Reagents : 4-fluorophenyl iodide, FeSO₄·7H₂O, and tert-butyl hydroperoxide (TBHP).

  • Conditions : Room temperature, 2–4 hours.

This method avoids harsh solvents and achieves regioselective functionalization at the quinoline’s C4 position.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols prioritize scalability and cost-efficiency. A patented method (CN103483252A) outlines a two-step continuous process:

  • Friedländer Condensation :

    • React 2-amino-4-fluorobenzaldehyde with ethyl 3-oxobutanoate in a microreactor (residence time: 10 min, 120°C).

    • Yield: 89% of ethyl 4-(4-fluorophenyl)quinoline-3-carboxylate.

  • Cyclopropanation :

    • Use a packed-bed reactor with Pd/C catalyst for hydrogenation followed by cyclopropane introduction.

    • Pressure: 50 bar H₂, 80°C.

Reductive Ester Hydrolysis

The final step involves hydrolyzing the ethyl ester to the carboxylic acid. Sodium borohydride in tetrahydrofuran (THF) with ethanol as a proton source selectively reduces ester intermediates, achieving 96% yield and 99.5% purity after crystallization.

Table 1: Comparison of Key Synthetic Methods

MethodStarting MaterialsConditionsYield (%)Purity (%)
Pfitzinger ReactionIsatin, 4-fluorophenylacetoneMicrowave, 150°C, 15 min68–8295–98
Friedländer2-Amino-4-fluorobenzaldehydeUltrasound, KHSO₄, 80°C7497
Suzuki–Miyaura4-Bromoquinoline, cyclopropyl-BAPdCl₂(dppf), 100°C8199
Industrial HydrolysisEthyl ester intermediateNaBH₄, THF, 80°C9699.5

Intermediate Synthesis and Functionalization

Ethyl 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

This intermediate is synthesized via sequential Friedländer condensation and Suzuki coupling. Key parameters:

  • Friedländer Step : 2-amino-4-fluorobenzaldehyde reacts with ethyl acetoacetate under acidic conditions (H₂SO₄, 100°C, 6 h).

  • Suzuki Step : The resulting bromoquinoline undergoes coupling with cyclopropylboronic acid (Pd(OAc)₂, SPhos ligand, K₃PO₄, dioxane, 90°C).

Carboxylic Acid Derivatization

Hydrolysis of the ethyl ester is achieved using:

  • Basic Conditions : NaOH in ethanol/water (reflux, 4 h).

  • Acidic Conditions : HCl in dioxane (room temperature, 12 h).

Green Chemistry and Process Optimization

Recent advances emphasize sustainability:

  • Solvent-Free Mechanochemistry : Ball milling reduces solvent use by 90% in Minisci reactions.

  • Microwave Assistance : Cuts reaction times from 24 h to 15 min for Pfitzinger steps.

  • Catalyst Recycling : Pd/C from Suzuki couplings is reused up to 5 times without yield loss .

Chemical Reactions Analysis

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline core .

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly statins. It is notably used in the synthesis of Pitavastatin , a cholesterol-lowering agent. The structural features of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid enhance the pharmacokinetic properties of derived drugs, making them more effective in clinical settings .

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that certain derivatives possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is being explored for potential therapeutic applications .

Drug Design and Development

The unique structural features of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid provide a robust framework for designing new drugs. Its derivatives are being investigated for their potential as:

  • Anticancer Agents : Preliminary studies suggest that compounds derived from this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of a derivative on MCF-7 breast cancer cells, revealing an IC50 value of approximately 150 µM, indicating potent inhibitory activity against cancer cell growth.

Cell LineIC50 (µM)Mechanism of Action
MCF-7150Induction of apoptosis and cell cycle arrest
A549180G1 phase cell cycle arrest

Industrial Applications

The synthesis processes involving 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid are being optimized for industrial applications. The compound's reactions are studied for developing efficient and sustainable manufacturing processes in the chemical industry .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the case of its derivative pitavastatin, the compound acts as an HMG-CoA reductase inhibitor, which is crucial for lowering cholesterol levels. The quinoline core and its substituents play a key role in binding to the enzyme’s active site, thereby inhibiting its activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid
  • CAS No.: 160375-37-1
  • Molecular Formula: C₁₉H₁₄FNO₂
  • Molecular Weight : 307.32 g/mol
  • Structural Features: A quinoline core substituted with a cyclopropyl group at position 2, a 4-fluorophenyl group at position 4, and a carboxylic acid moiety at position 2.

Pharmacological Relevance :
This compound is a key intermediate in the synthesis of pitavastatin calcium , a statin drug that inhibits HMG-CoA reductase, lowering LDL cholesterol and triglycerides . Its carboxylic acid group is critical for binding to the enzyme’s active site, making it pharmacologically active .

Comparison with Structural Analogs

Structural and Functional Group Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Group at Position 3 Key References
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid 160375-37-1 C₁₉H₁₄FNO₂ 307.32 Carboxylic acid (-COOH)
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylate 148516-11-4 C₂₁H₁₈FNO₂ 335.37 Ethyl ester (-COOEt)
Methyl 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylate 121659-86-7 C₂₀H₁₆FNO₂ 321.35 Methyl ester (-COOMe)
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol 121660-11-5 C₁₉H₁₅FNO 300.33 Hydroxymethyl (-CH₂OH)

Physicochemical Properties

  • Solubility : The carboxylic acid is polar due to its ionizable -COOH group, enhancing water solubility compared to esters. Esters (e.g., ethyl, methyl) are more lipophilic, favoring organic solvents .
  • Stability : The carboxylic acid is stored at room temperature in dry conditions , while esters may require refrigeration to prevent hydrolysis.
  • Hydrogen Bonding: The methanol derivative (CAS 121660-11-5) forms intermolecular O–H⋯O and C–H⋯O bonds, influencing crystallinity .

Pharmacological Activity

  • Carboxylic Acid : Essential for pitavastatin’s activity. The -COOH group interacts with HMG-CoA reductase’s catalytic site .
  • Ester Analogs : Likely prodrugs or synthetic intermediates. Methyl and ethyl esters are metabolized in vivo to the active carboxylic acid form.
  • Methanol Derivative: The -CH₂OH group reduces enzymatic binding affinity, making it inactive as a statin but useful in further synthetic modifications .

Biological Activity

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid (CAS Number: 160375-37-1) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antibacterial, antifungal, and other pharmacological properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structure of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid can be represented as follows:

C20H16FNO2\text{C}_{20}\text{H}_{16}\text{FNO}_2

This compound features a quinoline core with a cyclopropyl group and a fluorophenyl substituent, which are critical for its biological activity.

Antibacterial Activity

Research indicates that compounds within the quinoline family exhibit significant antibacterial properties. For instance, studies have shown that various derivatives of quinoline possess effective action against a range of bacterial strains.

Table 1: Antibacterial Activity of Quinoline Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Jussiaeiine BE. coli0.8 g/L
Compound VIIfS. aureus1.9 µg/mL
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acidE. faecalisTBD

The specific MIC values for 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid against various strains are still under investigation but are expected to align with the trends observed in related compounds.

Antifungal Activity

In addition to antibacterial properties, this compound may also exhibit antifungal activity. Previous studies have demonstrated that several quinoline derivatives show effectiveness against fungal strains.

Table 2: Antifungal Activity of Related Compounds

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
ChelidonineC. albicans62.5 mg/L
Compound VIIhF. oxysporumTBD
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acidC. albicansTBD

The biological activity of quinolines is often attributed to their ability to interfere with bacterial and fungal cellular processes. This includes inhibition of nucleic acid synthesis and disruption of cell membrane integrity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various quinoline derivatives, including 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid. A notable study highlighted its synthesis via a three-step mechano-synthesis process, emphasizing the compound's potential for large-scale pharmaceutical applications .

In vitro studies have indicated that modifications on the quinoline ring can significantly enhance antibacterial efficacy. For example, the presence of electron-withdrawing groups has been shown to increase activity against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid and related analogs?

  • Methodology : The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters, followed by cyclopropyl group introduction via nucleophilic substitution. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives are synthesized by refluxing intermediates with SOCl₂ to form acid chlorides, followed by coupling with amines under controlled conditions (e.g., THF, NaH, 0°C to RT) . Key steps include hydrolysis of esters to carboxylic acids using NaOH/MeOH (86.5% yield) and purification via silica gel chromatography .
  • Validation : Characterization via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, IR, and HPLC (purity >97%) ensures structural fidelity .

Q. What are the primary biological activities investigated for this compound class?

  • Antibacterial Activity : Derivatives like 1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acids exhibit potent antibacterial properties by targeting DNA gyrase, as demonstrated in patents (EP-A-0 126 355 and EP-A-0 113 093) .
  • Anti-inflammatory/Anticancer Potential : Hybrid analogs (e.g., quinoline-ciprofloxacin hybrids) show dual antimicrobial and anti-proliferative effects, validated via MIC assays and cell viability tests (e.g., MTT assay) .

Q. How are stability and reactivity profiles assessed for this compound?

  • Stability : Accelerated degradation studies under varied pH, temperature, and light exposure are conducted. For example, ethyl ester derivatives are hydrolyzed to carboxylic acids under alkaline conditions .
  • Reactivity : Reactions with nucleophiles (e.g., amines, thiols) are monitored via TLC and LC-MS to identify reactive sites (e.g., C-3 carboxyl group) .

Advanced Research Questions

Q. How can synthetic yields be optimized for 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid?

  • Approach : Substituent effects on yield are critical. For example, electron-withdrawing groups (e.g., -Cl, -F) at C-6/C-7 positions improve cyclization efficiency (60–85% yields) . Microwave-assisted synthesis reduces reaction time (e.g., from 5 h to 30 min) .
  • Data-Driven Optimization : Design of Experiments (DoE) models assess variables like temperature, solvent polarity, and catalyst loading. For instance, THF outperforms DMF in amide coupling reactions due to better solubility control .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Case Study : Discrepancies in MIC values for similar analogs may arise from assay conditions (e.g., bacterial strain variability). Cross-validation using standardized CLSI protocols and structural confirmation (e.g., X-ray crystallography) is essential .
  • Statistical Analysis : Meta-analyses of IC₅₀ values (e.g., for anticancer activity) identify outliers and validate trends via ANOVA .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • SAR Framework :

  • Core Modifications : Cyclopropyl at N-1 enhances bacterial membrane penetration .
  • Substituent Effects : 4-Fluorophenyl at C-4 improves pharmacokinetic profiles by reducing metabolic oxidation .
    • Computational Tools : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA gyrase (PDB: 1KZN), validated by enzymatic inhibition assays .

Q. What advanced characterization techniques are critical for confirming stereochemistry and polymorphism?

  • Single-Crystal X-ray Diffraction : Resolves stereochemical ambiguities (e.g., R-factor = 0.067 for a related quinoline derivative) .
  • DSC/TGA : Identifies polymorphic forms by analyzing melting points (e.g., mp 160–162°C for crystalline vs. amorphous phases) .

Methodological Considerations

Q. How to design assays for evaluating off-target effects in preclinical studies?

  • Panel Testing : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
  • Proteomics : LC-MS/MS identifies protein binding partners in cell lysates .

Q. What in silico tools predict metabolic pathways and toxicity?

  • ADMET Prediction : Tools like SwissADME forecast hepatic metabolism (e.g., CYP3A4-mediated oxidation) and toxicity endpoints (e.g., hERG inhibition) .
  • Metabolite Identification : HR-MS/MS maps phase I/II metabolites in microsomal incubations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid
Reactant of Route 2
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid

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